1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of the Dimroth rearrangement, which is a well-known reaction for the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system. The reaction is catalyzed by acids or bases and can be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic attack, ring opening, and ring closure, followed by purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins . This interaction can lead to the inhibition or modulation of specific biological processes, contributing to its observed effects.
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Voriconazole Related Compound D: This compound shares a similar pyrazolo[3,4-d]pyrimidine core but differs in its substitution pattern.
Voriconazole impurity B: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution with the 2,4-difluorophenyl group, which enhances its chemical stability and biological activity compared to other related compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4O/c12-6-1-2-9(8(13)3-6)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQUHKZFNZWVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159563 | |
Record name | 1-(2,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006597-10-9 | |
Record name | 1-(2,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006597-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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